molecular formula C22H33NO2 B1195514 Garryine CAS No. 561-51-3

Garryine

Cat. No.: B1195514
CAS No.: 561-51-3
M. Wt: 343.5 g/mol
InChI Key: IVNWJNHFVISYHC-ASBMQCJXSA-N
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Description

Garryine is a naturally occurring diterpenoid alkaloid that belongs to the veatchine-type C20-diterpenoid alkaloids. These compounds are known for their complex chemical structures and significant biological activities. This compound is primarily isolated from plants of the Garrya genus and has been traditionally used for treating intermittent fevers and as a laxative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Garryine has been a challenging task due to its intricate structure. Recently, a successful asymmetric total synthesis of this compound was reported, involving several key steps:

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis. The synthesis remains primarily in the research and development phase, focusing on optimizing the reaction conditions and improving yields.

Types of Reactions:

    Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Garryine has garnered significant interest in scientific research due to its unique structure and biological activities. Some of its applications include:

Mechanism of Action

The mechanism by which Garryine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: this compound may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence various signaling pathways, leading to its observed biological effects. .

Comparison with Similar Compounds

Garryine is part of the veatchine-type C20-diterpenoid alkaloids, which include other compounds such as veatchine and aconitine. These compounds share similar structural features but differ in their specific functional groups and biological activities.

    Veatchine: Similar in structure to this compound but with different substituents, leading to distinct biological properties.

    Aconitine: Another diterpenoid alkaloid with a similar core structure but known for its potent neurotoxic effects.

This compound’s uniqueness lies in its specific combination of functional groups and its potential therapeutic applications, distinguishing it from other related compounds .

Properties

IUPAC Name

(1R,2S,5S,7S,8R,11S,12R)-12-methyl-6-methylidene-14-oxa-17-azahexacyclo[10.6.3.15,8.01,11.02,8.013,17]docosan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)13-23-10-11-25-19(20)23/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18-,19?,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNWJNHFVISYHC-ASBMQCJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)CN6C2OCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@@H](C4)C(=C)[C@@H]5O)CN6C2OCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331617
Record name Garryine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-51-3
Record name Garryine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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